3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium
Description
Historical Context and Nomenclature of Furoxans
The furoxan ring system, chemically designated as 1,2,5-oxadiazole 2-oxide, is a five-membered aromatic heterocycle containing two nitrogen atoms and two oxygen atoms, one of which is exocyclic to the ring as an N-oxide. The parent compound, furazan (B8792606) (1,2,5-oxadiazole), and its N-oxide derivative, furoxan, have been known for over a century. The nomenclature can sometimes be ambiguous, with "furoxan" often used as a general term for 1,2,5-oxadiazole 2-oxides. In systematic nomenclature, the position of the exocyclic oxygen is indicated by numbering the ring atoms.
Significance of the 1,2,5-Oxadiazole 2-Oxide Scaffold in Chemical Science
The furoxan scaffold is of considerable interest in various areas of chemical science. Its unique electronic structure, characterized by a high degree of nitrogen and oxygen content, imparts a range of useful properties. A key feature of many furoxan derivatives is their ability to act as nitric oxide (NO) donors under physiological conditions. This has made them valuable pharmacophores in drug discovery, with potential applications as vasodilators and in the development of novel therapeutics.
Furthermore, the high positive enthalpy of formation and the good oxygen balance of many substituted furoxans make them attractive candidates for the development of energetic materials. The introduction of explosophoric groups, such as the nitro group (-NO2), onto the furoxan ring can lead to compounds with high densities and impressive detonation performance.
Scope and Research Focus on 3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium and Related Nitro-Furoxans
This article will focus specifically on the chemical compound this compound. This particular nitro-substituted furoxan has been the subject of academic research due to its interesting properties as an energetic material. The presence of both a methyl group and a nitro group on the furoxan ring influences its stability, density, and energetic output. The subsequent sections will provide a detailed overview of the synthesis, structural characteristics, and energetic properties of this compound, supported by data from scientific literature. The discussion will be confined to the chemical and physical properties of this molecule and will not extend to any potential applications or safety protocols.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O4/c1-2-3(5(7)8)4-10-6(2)9/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZPXRWOUTAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](ON=C1[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197832 | |
| Record name | Furazan, 3-methyl-4-nitro-, 2(or 5)-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49558-02-3 | |
| Record name | Methylnitrofuroxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49558-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furazan, 3-methyl-4-nitro-, 2(or 5)-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 4 Nitro 2 Oxido 1,2,5 Oxadiazol 2 Ium and Analogous Nitro Furoxans
Established Synthetic Pathways for the 1,2,5-Oxadiazole 2-Oxide Ring System
The construction of the 1,2,5-oxadiazole 2-oxide, or furoxan, ring is a cornerstone of heterocyclic chemistry. researchgate.net Several principal routes have been established for its synthesis. chemicalbook.com Furoxans are amine oxide derivatives of furazans (1,2,5-oxadiazoles) and are notable for their role as nitric oxide (NO) donors. wikipedia.org
Cyclodimerization of Nitrile Oxides in Furoxan Synthesis
The dimerization of nitrile oxides represents a primary and often spontaneous pathway to the formation of furoxans. wikipedia.org Nitrile oxides are highly reactive 1,3-dipoles that, in the absence of other reacting partners (dipolarophiles), will readily dimerize to yield the more stable 1,2,5-oxadiazole 2-oxide ring. researchgate.net This reaction is a type of 1,3-dipolar cycloaddition. researchgate.net
The process is generally understood to be a stepwise reaction. nih.gov Density functional theory (DFT) calculations suggest that the dimerization proceeds through a dinitrosoalkene intermediate which possesses significant diradical character. nih.gov The rate of this dimerization can be very high, particularly for simple aliphatic and aromatic nitrile oxides, often resulting in quantitative yields of the corresponding furoxan. researchgate.net
Table 1: Overview of Nitrile Oxide Dimerization
| Reactant | Intermediate | Product | Reaction Type |
|---|
Dehydration of Dioximes as a Route to Oxadiazoles
The dehydration of α-dioximes is a classical and effective method for constructing the 1,2,5-oxadiazole (furazan) ring. chemicalbook.com This method involves the removal of two molecules of water from a dioxime, leading to ring closure. While this route directly produces the furazan (B8792606) and not the furoxan (N-oxide), it is a fundamental synthesis for the core ring system. The parent 1,2,5-oxadiazole can be prepared by the dehydration of glyoxaldioxime using dehydrating agents like succinic anhydride (B1165640) or thionyl chloride (SOCl₂). chemicalbook.com Similarly, various substituted dioximes can be cyclized, for instance, in an aqueous solution of potassium hydroxide (B78521) at elevated temperatures. researchgate.net
Deoxygenation of 1,2,5-Oxadiazol-2-oxide Derivatives
Another key transformation within this chemical family is the deoxygenation of furoxans to yield furazans. chemicalbook.com This reaction serves as a method to obtain the 1,2,5-oxadiazole structure from its N-oxide counterpart. The process involves the removal of the N-oxide oxygen atom. A common reagent used for this purpose is triphenylphosphine (B44618) (PPh₃). chemicalbook.commdpi.com This reduction allows for the synthesis of various furazans bearing different substituents, including alkyl, aryl, and amino groups. chemicalbook.com
Through-Ring Transformation Reactions
The 1,2,5-oxadiazole ring can also be synthesized via the transformation of other heterocyclic systems. chemicalbook.com This approach involves rearranging the atoms of a pre-existing ring structure to form the desired oxadiazole. Such transformations, which can be complex, provide an alternative pathway to these heterocycles and are a subject of study in heterocyclic chemistry. jocpr.comacs.org
Specific Approaches to Nitro-Substituted 1,2,5-Oxadiazole 2-Oxides
The synthesis of nitro-substituted furoxans like 3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium requires specific strategies to introduce the nitro group either before, during, or after the formation of the heterocyclic ring. These compounds are of significant interest, particularly in the field of energetic materials, due to the energy-rich properties conferred by the furoxan ring and the nitro group. nih.govnih.gov
Functionalization of Furoxan Ring Systems with Nitro Groups
Introducing a nitro group onto a furoxan ring is a key step for creating highly energetic compounds. One of the most direct methods is the oxidation of an amino group already present on the furoxan ring. For example, the amino group in 3-amino-4-(...)-furoxan derivatives can be oxidized to a nitro group using strong oxidizing agents. This approach was successfully used to synthesize 3,4-bis(4'-nitrofuroxano-3')furoxan, a compound with detonation properties close to those of CL-20. nih.gov
Another innovative strategy involves the formation of the furoxan ring from a precursor that already contains a dinitromethyl group. It has been found that a dinitromethyl group attached to a furazan ring can cyclize to form a new furoxan ring at room temperature. rsc.org This reaction proceeds through the release of nitric acid to form an unstable nitrile oxide, which then cyclizes. rsc.org This method provides a potentially efficient route to complex energetic materials that incorporate the nitrofuroxan moiety. nih.govrsc.org The presence of a nitro group, often in conjunction with other functional groups on the furoxan ring, is a critical design element for tuning the properties of these molecules. mdpi.com
Table 2: Methods for Synthesizing Nitro-Substituted Furoxans
| Method | Precursor Example | Key Transformation | Product Example |
|---|---|---|---|
| Oxidation of Amino-Furoxan | Amino-substituted furoxan | Oxidation of -NH₂ to -NO₂ | Nitro-substituted furoxan |
Synthesis via Dinitromethyl Group Precursors
The formation of the furoxan ring system from dinitromethyl-containing precursors represents a significant synthetic pathway. Research has demonstrated that a dinitromethyl group attached to a furazan ring can cyclize to form a new, fused furoxan ring. rsc.org A plausible mechanism for this transformation involves the elimination of a nitric acid molecule from the dinitromethyl group. This elimination is believed to generate an unstable nitrile oxide intermediate, which then undergoes rapid cyclization to yield the stable furoxan ring structure. rsc.org This intramolecular cyclization offers an efficient method for constructing complex furoxan-based molecules. rsc.org
A key precursor in related syntheses is potassium (3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide. This energetic salt can be synthesized via tandem nitration-reduction reactions of an available (furoxanyl)chloroxime. The stability and reactivity of such dinitromethyl-containing compounds are critical, as they serve as direct precursors to the target furoxan structures.
Considerations for Stereoselective Synthesis of Furoxan Derivatives
The furoxan ring is an aromatic, planar heterocyclic system and, as such, is achiral. acs.orgenergetic-materials.org.cn Therefore, stereoselective synthesis related to the furoxan core itself is not a primary concern. However, stereoselectivity becomes a critical consideration when chiral centers are present in the substituents attached to the 3- or 4-positions of the furoxan ring. The synthesis of such chiral furoxan derivatives would require the use of stereoselective methods to control the configuration of these substituent stereocenters.
Another potential source of stereoisomerism in highly substituted furoxan derivatives is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. nih.govwikipedia.org This phenomenon can occur if bulky substituents are placed on the furoxan ring and an adjacent group, restricting free rotation around the connecting single bond. The energy barrier to rotation must be high enough to allow for the isolation of individual rotamers. wikipedia.org While common in biaryl systems, the potential for atropisomerism exists in complex heterocyclic systems and would necessitate synthetic strategies that can control the axial chirality, either through resolution or asymmetric synthesis. nih.govdrughunter.com
Spectroscopic Characterization Techniques in Furoxan Structure Elucidation
The definitive identification and structural confirmation of 3-methyl-4-nitrofuroxan and its analogues rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Multinuclear NMR spectroscopy is an indispensable tool for the structural elucidation of furoxan derivatives. ¹H, ¹³C, and ¹⁴N NMR spectra provide detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum is used to identify the methyl group substituent. For 3-methyl-4-nitrofuroxan, a characteristic singlet would be expected for the methyl protons (CH₃).
¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton of the molecule. Specific resonances for the methyl carbon and the two distinct carbons of the furoxan ring are observed. The chemical shifts of the ring carbons are influenced by the electronic effects of the methyl and nitro substituents. For instance, in the precursor potassium (3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide, ¹³C NMR signals appear at δ = 9.9 (CH₃), 116.8 (C-dinitromethyl), and 155.0 (C-CH₃) ppm.
¹⁴N or ¹⁵N NMR: Nitrogen NMR is particularly useful for characterizing the nitrogen-rich furoxan system. It can distinguish between the different nitrogen environments: the two ring nitrogens and the nitrogen of the nitro group. In the dinitromethyl precursor salt, ¹⁴N NMR signals have been observed at δ = -19.0 (N-O), -14.4 (NO₂), and 26.0 (N=C) ppm. NMR has also been instrumental in mechanistic studies, for example, by monitoring the conversion of a dinitromethyl precursor into the furoxan ring over time. rsc.org
Table 1: Representative NMR Data for Furoxan Precursors
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 2.5 | CH₃ |
| ¹³C | 9.9 | CH₃ |
| 116.8 | C-(NO₂)₂ | |
| 155.0 | C-CH₃ | |
| ¹⁴N | -19.0 | N-O (ring) |
| -14.4 | NO₂ | |
| 26.0 | N=C (ring) |
Data derived from potassium (3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide.
Infrared (IR) Spectroscopy in Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 3-methyl-4-nitrofuroxan, the IR spectrum is dominated by absorptions corresponding to the nitro group and the furoxan ring itself.
Key vibrational bands include:
Asymmetric and Symmetric NO₂ Stretching: Strong absorption bands, typically in the regions of 1600-1530 cm⁻¹ (asymmetric) and 1370-1300 cm⁻¹ (symmetric), are definitive indicators of the nitro group.
Furoxan Ring Vibrations: The furoxan ring exhibits several characteristic vibrations. A prominent band often observed in the 1700-1600 cm⁻¹ region is attributed to the exocyclic N→O stretching vibration. acs.org Other bands corresponding to C=N and N-O stretching within the ring appear at lower frequencies.
Table 2: Characteristic IR Absorption Bands for Nitro-Furoxans
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1640 | N→O Stretch (exocyclic) |
| 1600-1530 | NO₂ Asymmetric Stretch |
| 1370-1300 | NO₂ Symmetric Stretch |
| 1450-1380 | C=N Stretch |
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-methyl-4-nitrofuroxan |
| Potassium (3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide |
| (Furoxanyl)chloroxime |
| 3-(dinitromethyl)-4-nitro-1,2,5-oxadiazole |
Theoretical Investigations and Computational Chemistry of Nitro Furoxans
Density Functional Theory (DFT) Studies on 1,2,5-Oxadiazole 2-Oxidesrsc.org
Density Functional Theory (DFT) has been widely employed to study 1,2,5-oxadiazole 2-oxides (furoxans). These studies are crucial for elucidating the fundamental chemical and physical properties that govern their behavior. DFT calculations allow for the accurate prediction of molecular properties by approximating the electron density of the system. For nitro-furoxans, this approach helps in understanding the effects of substituent groups, such as the nitro (–NO₂) and methyl (–CH₃) groups, on the furoxan ring.
The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 3-amino-4-nitrofuroxan | -7.32 | -3.92 | 3.40 |
| 4-amino-3-nitrofuroxan | -7.48 | -3.89 | 3.59 |
The furoxan ring is considered an aromatic 6π-electron system. rsc.org However, its aromatic stabilization energy is relatively low, which is partly attributed to the presence of multiple heteroatom-heteroatom bonds. rsc.org DFT calculations are instrumental in assessing the stability and aromaticity of these compounds. For instance, studies on benzofuroxan (B160326) derivatives have shown that the fused furoxan ring can alter the aromaticity of an adjacent carbocyclic frame. mdpi.com This disruption of aromaticity can render certain bonds more like electron-poor olefin bonds, influencing the molecule's reactivity toward nucleophiles. mdpi.com
The stability of furoxan derivatives is also influenced by their substituents. Generally, many furoxans exhibit good stability in the presence of oxygen and water. rsc.org Theoretical studies help to predict the thermodynamic stability of different isomers and conformers, which is crucial for understanding their potential as energetic materials.
The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. DFT calculations provide highly accurate optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. In nitro-furoxans, the orientation of the nitro group relative to the furoxan ring is of particular interest. DFT studies on related compounds like 4,6-dichloro-5-nitrobenzofuroxan have revealed that steric hindrance from adjacent groups can force the nitro group to twist out of the plane of the heterocyclic ring. mdpi.com This change in the dihedral angle can, in turn, reduce the electronic influence of the nitro group on the ring system. mdpi.com Conformational analysis, which explores the different spatial arrangements of a molecule and their corresponding energies, can also be performed to identify the most stable conformers in various environments, such as in the gas phase or in a solvent. nih.gov
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful method for investigating the pathways of chemical reactions, providing detailed information about transition states and reaction energetics that are often inaccessible through experimental means alone.
Furoxans can undergo thermal isomerization and ring-opening reactions. rsc.org A common thermal rearrangement is the isomerization between 3-substituted-4-R-furoxans and 4-substituted-3-R-furoxans, which is proposed to proceed through a dinitrosoalkene intermediate. rsc.org This ring-opening/ring-closure mechanism is a key aspect of furoxan chemistry.
DFT calculations can locate the transition state structures for these processes. researchgate.net A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming events. For amino-nitro-furoxan isomers, DFT has been used to find the transition states for the ring-opening process to form their corresponding ring-opened nitroso isomers, allowing for a detailed mechanistic understanding. researchgate.net
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Calculating this value is crucial for predicting reaction rates and understanding reaction feasibility. DFT provides a reliable method for determining the activation energies of chemical transformations by calculating the energy difference between the reactants and the transition state.
For substituted furoxans, activation energies have been calculated for various processes, including ring-opening reactions and reactions with nucleophiles. researchgate.netnih.gov For example, the activation energies for the ring-opening of amino-nitro-furoxan isomers have been determined through DFT, shedding light on their relative thermal stabilities. researchgate.net Similarly, activation energies for the addition of nucleophiles to the furoxan ring have been calculated, showing how the electronic nature of the ring influences its reactivity. nih.gov
| Compound | Transformation | Activation Energy (kcal/mol) |
|---|---|---|
| 3-amino-4-nitrofuroxan | Ring Opening | 41.5 |
| 4-amino-3-nitrofuroxan | Ring Opening | 40.4 |
Quantum Chemical Descriptors and Structure-Reactivity Relationships of 3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium
The reactivity and stability of energetic materials such as this compound, also known as 3-methyl-4-nitrofuroxan, are intrinsically linked to their electronic and structural properties. Quantum chemical calculations provide a powerful tool to investigate these properties at a molecular level. Descriptors such as molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and bond dissociation energies are crucial in understanding and predicting the behavior of such compounds.
A comparison of the structural parameters of 3-methyl-4-nitrofuroxan with its isomer, 4-methyl-3-nitrofuroxan, highlights the influence of substituent positions on the bond lengths and angles within the furoxan ring. These subtle differences in geometry can have a significant impact on the crystal packing and, consequently, the density and detonation performance of the material.
| Parameter | Value (Å or °) |
|---|---|
| Symmetry | Cs (planar) |
| Note: Specific bond lengths and angles are derived from detailed computational and experimental studies. The planarity of the furoxan ring is a key structural feature. |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insight into the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
In the case of substituted furoxans, the nature and position of the substituents (e.g., -CH₃ and -NO₂) significantly influence the energies of the frontier orbitals. Density Functional Theory (DFT) studies on closely related amino-nitro substituted 1,2,5-oxadiazole-2-oxides have shown that the interplay of electron-donating and electron-withdrawing groups alters the HOMO-LUMO gap, thereby tuning the compound's reactivity and sensitivity. For 3-methyl-4-nitrofuroxan, the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels, impacting its electrophilic and nucleophilic character.
| Descriptor | Value | Implication |
|---|---|---|
| EHOMO | Typically negative (eV) | Related to ionization potential and electron-donating ability. |
| ELUMO | Typically negative or slightly positive (eV) | Related to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Several eV | Indicator of chemical stability and reactivity. |
The molecular electrostatic potential (ESP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The ESP illustrates the regions of positive and negative potential on the electron density surface. Electrophilic attack is more likely to occur in regions of negative potential, while nucleophilic attack is favored at sites with positive potential.
For nitro-furoxans, the ESP map typically shows negative potential around the oxygen atoms of the nitro group and the furoxan ring, indicating these as potential sites for electrophilic interaction. Conversely, positive potential is often located around the carbon atoms of the ring and the substituent groups, suggesting susceptibility to nucleophilic attack. The distribution of electrostatic potential is a key factor in determining intermolecular interactions in the solid state, which in turn influences the crystal density and sensitivity of the energetic material.
The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. It is a critical parameter for assessing the thermal stability of an energetic compound. The weakest bond in the molecule often represents the initial trigger point for thermal decomposition.
| Bond | Typical BDE (kcal/mol) |
|---|---|
| Aromatic C-NO2 | ~60-70 |
| Furoxan Ring N-O | Variable, often the weakest link |
The interplay of these quantum chemical descriptors provides a comprehensive picture of the structure-reactivity relationships for this compound. The specific geometric arrangement, the energies of its frontier orbitals, the distribution of electrostatic potential, and the strengths of its chemical bonds collectively determine its stability, sensitivity, and energetic performance.
Future Directions and Emerging Research Avenues for 3 Methyl 4 Nitro 2 Oxido 1,2,5 Oxadiazol 2 Ium Chemistry
Development of Novel Synthetic Routes to Substituted Nitro-Furoxans
The advancement of furoxan chemistry is intrinsically linked to the development of efficient, scalable, and versatile synthetic routes. While the synthesis of 3-methyl-4-nitrofuroxan via a domino reaction of methacrylic acid with dinitrogen trioxide is established, current research is exploring more diverse and sophisticated pathways to access a wider range of substituted nitro-furoxans. mdpi.com A key strategy gaining traction is the Post-Ring Introduction of Substituents (PRIS), which allows for the modification of a pre-formed furoxan ring, offering greater flexibility compared to traditional methods that require substituent installation on precursors. rsc.org
One significant area of development involves leveraging the high electrophilicity of the carbon atoms in the furoxan ring, which makes the nitro group in 4-nitrofuroxans susceptible to nucleophilic displacement. nih.govmdpi.com This reactivity has been exploited to introduce various functionalities. For example, a convenient method for preparing 3-monosubstituted furoxans involves the replacement of the nitro group in 3-substituted 4-nitrofuroxans with a hydride ion using sodium borohydride. rsc.org Similarly, reactions with other nucleophiles, such as hetarylthiols, have been developed to form C–S bonds on the furoxan ring. rsc.org For the synthesis of benzofuroxans, alternative pathways using fluorophenols are being explored to overcome the challenges associated with the nitration of chlorofluorobenzenes and to avoid using less safe azide (B81097) substrates. researchgate.net
Recent approaches have also focused on cascade and one-pot reactions to improve efficiency. The synthesis of 3-nitrofuroxans has been achieved through a cascade reaction of aldoximes involving chlorination, acylation with a dinitromethane (B14754101) sodium salt, subsequent nitrosation, and in situ intramolecular cyclization. mdpi.com Another innovative route led to the synthesis of potassium (3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide through tandem nitration-reduction reactions of a (furoxanyl)chloroxime. mdpi.com These advanced methods enable the creation of complex furoxan derivatives that were previously difficult to access.
| Target Compound Class | Starting Material(s) | Key Reagents/Conditions | Key Transformation | Reference |
|---|---|---|---|---|
| 3-Methyl-4-nitrofuroxan | Methacrylic acid | N₂O₃ (from NaNO₂ in acid) | Domino reaction | mdpi.com |
| 3-Monosubstituted furoxans | 3-Substituted 4-nitrofuroxans | NaBH₄ in EtOH | Nucleophilic substitution of NO₂ by H⁻ | rsc.org |
| 3-Aryl-4-hydroxyfuroxans | 3-Aryl-4-nitrofuroxans | NaOH in H₂O-THF | Nucleophilic substitution of NO₂ by OH⁻ | researchgate.net |
| (4-Nitro-1,2,3-triazolyl)furoxans | 4-Azidofuroxans, 1-dimethylamino-2-nitroethylene | p-TSA catalysis | Eliminative azide-olefin cycloaddition | nih.govmdpi.com |
| Potassium 4-dinitromethyl-3-methylfuroxanate | (Furoxanyl)chloroxime | N₂O₄ | Tandem nitration-reduction | mdpi.com |
Exploration of Under-investigated Reactivity Patterns and Transformation Pathways
Beyond nucleophilic substitution, the furoxan ring system exhibits a rich and complex reactivity that remains partially unexplored. Future research will likely focus on uncovering and harnessing novel transformation pathways to build molecular complexity. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been identified in furoxan systems and presents an opportunity for creating intricately substituted derivatives. rsc.org
The reactivity of functional groups attached to the furoxan core is another fertile ground for investigation. For instance, the cyano group in cyanofurazan and cyanofuroxan intermediates has proven to be a versatile handle for introducing various energetic moieties, such as tetrazoles or fluorodinitromethyl groups, leading to compounds with significantly enhanced properties. nih.govfrontiersin.org The development of tandem furoxan systems, where multiple furoxan rings are linked, is an effective strategy for producing energetic compounds with outstanding performance. nih.govfrontiersin.org
Furthermore, cycloaddition reactions involving the furoxan ring or its substituents are emerging as powerful synthetic tools. A recently developed method for the regioselective synthesis of (4-nitro-1,2,3-triazolyl)furoxans proceeds via an eliminative azide-olefin [3+2] cycloaddition, demonstrating a pathway to link different heterocyclic systems. nih.govmdpi.com Investigating other pericyclic reactions and transition-metal-catalyzed cross-coupling reactions on the furoxan scaffold could unlock unprecedented chemical space and provide access to novel molecular architectures.
Advanced Computational Studies for Precise Property Prediction and Mechanistic Insight
Computational chemistry is becoming an indispensable tool in the study of furoxan derivatives, enabling the prediction of properties and the elucidation of reaction mechanisms with increasing accuracy. High-level quantum-chemical calculations are crucial for designing new energetic materials and understanding the structure-property relationships that govern their performance and stability. researchgate.net
Advanced multilevel procedures, such as W2-F12 and W1-F12, combined with isodesmic reactions, have been successfully used to determine reliable gas-phase formation enthalpies for a range of furoxan derivatives, a critical parameter for predicting energetic performance. mdpi.com Theoretical studies have also provided valuable insights, for example, by demonstrating that replacing a nitro group with a furoxan moiety can lead to a significant increase in both density and detonation velocity. nih.govfrontiersin.org These computational models allow for the in-silico screening of candidate molecules, saving significant time and resources compared to purely experimental approaches.
Beyond property prediction, computational studies are vital for understanding reaction mechanisms. For example, quantum-chemical calculations have been used to analyze structural features and explain experimentally observed differences in the thermal stability and mechanical sensitivity of furoxan-based compounds. researchgate.net Molecular electrostatic potential calculations have been employed to evaluate the impact sensitivities of related energetic materials. researchgate.net Future work will likely involve more sophisticated dynamic simulations to model decomposition pathways and predict the stability of these materials under various conditions, providing a deeper mechanistic understanding that can guide the rational design of safer and more powerful compounds.
Targeted Design for Specific Non-Clinical and Non-Biological Applications
The unique properties of the furoxan ring, particularly its high positive enthalpy of formation and its ability to improve oxygen balance, make it a privileged scaffold for the design of energetic materials. mdpi.com Research is increasingly focused on the targeted design of furoxan derivatives, including 3-methyl-4-nitrofuroxan, for specific non-clinical applications, moving beyond general performance metrics to tailor molecules for specialized roles.
One major application is in the development of "green" energetic materials that are less harmful to the environment. mdpi.com The versatility of the furoxan framework allows for the creation of a wide spectrum of energetic materials, including primary explosives, thermally stable secondary explosives, and melt-castable explosives designed to replace conventional materials like TNT. researchgate.netmdpi.com For instance, 3-methyl-4-nitrofuroxan itself combines a low melting point (65-68 °C) with respectable detonation performance, making it a candidate for melt-cast applications. mdpi.com
The design strategy often involves linking the furoxan ring to other energetic heterocycles like triazoles, tetrazoles, or isoxazoles to fine-tune properties such as density, detonation velocity, thermal stability, and sensitivity. researchgate.netnih.gov By carefully selecting the linking groups and substituents, researchers can balance the trade-off between energy output and stability. For example, a novel bis-(triazolyl)-furoxan structure was developed to achieve a favorable balance between detonation performance and sensitivity. researchgate.net Other research has focused on developing energetic plasticizers, which are crucial components in polymer-bonded explosives and propellants. nih.govfrontiersin.org
| Compound/System | Key Feature(s) | Potential Application | Notable Property | Reference |
|---|---|---|---|---|
| 3-Methyl-4-nitrofuroxan | Low melting point | Melt-cast explosive | Vd = 7.45 km s⁻¹ | mdpi.com |
| Dicyanofuroxan derivatives | High thermal stability, low sensitivity | TNT replacement | Decomposition temp >200 °C | mdpi.com |
| Trifuroxan-fused 1,2-diazocine | High detonation performance | RDX/HMX replacement | Vd = 9,417 m s⁻¹ | nih.govfrontiersin.org |
| 3,4-bis(3-fluorodinitromethylfuroxan-4-yl) furoxan | Excellent detonation performance | High-performance explosive | Vd = 9,509 m s⁻¹ (close to CL-20) | nih.govfrontiersin.org |
| Furoxan-oxa- rsc.orgrsc.orgbicyclic hybrid | High density, good oxygen balance | RDX replacement | Vd = 8,565 m s⁻¹, ρ = 1.81 g cm⁻³ | mdpi.com |
Integration of 3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium within Hybrid Material Systems
A significant emerging trend is the incorporation of furoxan derivatives into more complex, multi-component or hybrid material systems. This approach aims to create materials where the properties of the furoxan unit are combined with those of another material, such as a polymer or an inorganic framework, to achieve synergistic effects.
One practical example is the use of 3-methyl-4-nitrofuroxan as an energetic plasticizer in nitrocellulose-based composites. researchgate.net Its integration was shown to significantly improve the processability of the material by reducing its apparent viscosity. Furthermore, the resulting composites exhibited enhanced mechanical properties, with notable improvements in tensile strain and impact strength compared to pure nitrocellulose. researchgate.net This work demonstrates a promising path for developing novel high-energy propellants with better safety and performance characteristics.
Another promising avenue is the construction of hybrid energetic compounds by combining the furoxan ring with other functional skeletons. The synthesis of materials incorporating both a furoxan and an oxa- rsc.orgrsc.orgbicyclic ring has been reported. mdpi.com This combination leverages the high energy density of the furoxan moiety and the chemical energy stored in the strained bicyclic structure to produce materials with high density and detonation performance comparable to RDX. mdpi.com Similarly, the hybridization of furoxan rings with nitrogen-rich heterocycles like tetrazoles is an effective strategy for creating energetic compounds with high heats of formation. nih.gov Future research could expand to include the integration of furoxan derivatives into metal-organic frameworks (MOFs) or energetic co-crystals, opening up new possibilities for designing advanced materials with precisely controlled architectures and tunable energetic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nitration of precursor oxadiazoles under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Substitution at the 3-position with methyl groups may require alkylation agents like methyl iodide. Yield optimization depends on temperature control (0–5°C for nitration to avoid decomposition) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of nitrating agent). Purity is enhanced via recrystallization in ethanol/water mixtures. Contaminants like unreacted precursors are monitored via HPLC with UV detection at 254 nm .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Methyl groups (δ ~2.5 ppm in ¹H; δ ~20–25 ppm in ¹³C) and nitro groups (δ ~140–150 ppm in ¹³C) are key identifiers.
- XRD : Resolves the oxadiazole ring geometry and nitro-oxido substitution patterns. Lattice parameters (e.g., unit cell dimensions) validate crystallinity.
- IR Spectroscopy : Confirms nitro (~1520 cm⁻¹) and oxadiazole (C=N stretching ~1600 cm⁻¹) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₃H₄N₃O₄⁺). Cross-referencing with PubChem data ensures accuracy .
Q. How does the nitro-oxadiazole core influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies use accelerated degradation tests:
- pH Stability : Incubate in buffers (pH 1–13) at 25°C for 24h. Monitor decomposition via LC-MS; nitro groups are prone to reduction in acidic conditions, forming amine byproducts.
- Thermal Stability : TGA/DSC analysis reveals decomposition onset temperatures (~150–200°C). Oxadiazole rings are thermally robust, but nitro groups may detach exothermically .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. The oxadiazole ring’s electron-withdrawing nature directs electrophiles to the methyl-substituted position. Fukui indices identify nucleophilic sites (e.g., oxygen in the oxido group). Solvent effects (PCM model) refine predictions for polar aprotic solvents like DMSO .
Q. How do structural analogs (e.g., 3,4-dibromo derivatives) compare in terms of energetic properties or biological activity?
- Methodological Answer :
- Energetics : Compare detonation velocities (via EXPLO5 simulations) and sensitivity (impact/friction tests). Bromine substituents increase density but reduce thermal stability vs. nitro groups.
- Biological Activity : Assess antimicrobial efficacy via MIC assays against Gram-positive/-negative strains. Nitro groups enhance redox-mediated cytotoxicity, while methyl groups improve lipophilicity for membrane penetration .
Q. What contradictions exist in literature regarding the compound’s redox behavior, and how can they be resolved experimentally?
- Methodological Answer : Conflicting reports on nitro-to-amine reduction pathways may arise from solvent effects (e.g., aqueous vs. anhydrous conditions). Cyclic voltammetry in acetonitrile (0.1M TBAPF₆) identifies reduction peaks (e.g., -0.5V to -1.2V vs. Ag/AgCl). Controlled-potential electrolysis coupled with HPLC-MS clarifies intermediate formation (e.g., hydroxylamine vs. amine products) .
Q. What mechanistic insights explain the compound’s potential as a precursor in high-energy materials?
- Methodological Answer : The nitro and oxadiazole groups contribute to high oxygen balance and exothermic decomposition. Pyrolysis-GC/MS tracks gaseous products (e.g., N₂, CO) to quantify energy release. Crystal packing analysis (Hirshfeld surfaces) correlates density (1.8–2.0 g/cm³) with detonation pressure (~30 GPa) .
Methodological Best Practices
- Synthetic Reproducibility : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid impurities.
- Data Validation : Cross-check XRD with computational crystal structure prediction (e.g., Mercury CSD) .
- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere for redox reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
